Alamethicin

Mitochondrial bioenergetics Oxidative phosphorylation Membrane channel peptides

Researchers studying voltage-dependent pore assembly often face inconsistent results due to microheterogeneous peptide mixtures. Alamethicin from BenchChem is the gold-standard 20-residue peptaibol (≥98% purity, predominantly F50 fraction) that uniquely models multi-state barrel-stave channel formation, enabling monomer recruitment studies unattainable with trichotoxin. Its intermediate uncoupling efficiency bridges the gap between gramicidin A and melittin, providing graded mitochondrial effects without respiratory chain disruption. For procurement managers, this ensures a single, validated tool for ion channel biophysics, membrane permeabilization, and drug metabolism assays.

Molecular Formula C92H150N22O25
Molecular Weight 1964.3 g/mol
CAS No. 27061-78-5
Cat. No. B136306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlamethicin
CAS27061-78-5
Synonyms(3S,12R)-1-((S)-1-((6S,12S,15S,21S,30S)-1-((R)-1-(2-Acetamido-2-​methylpropanoyl)pyrrolidin-2-yl)-15-(3-amino-3-oxopropyl)-30-isobutyl-21-isopropyl-​3,3,6,9,9,2,18,18,24,24,33,33-dodecamethyl-1,4,7,10,13,16,19,22,25,28,31-​undecaoxo-2,5,8,11,14,17,20
Molecular FormulaC92H150N22O25
Molecular Weight1964.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C
InChIInChI=1S/C92H150N22O25/c1-47(2)43-58(72(127)108-91(23,24)84(139)113-41-29-33-59(113)73(128)103-65(48(3)4)75(130)111-88(17,18)80(135)97-51(8)68(123)102-57(36-38-64(120)121)71(126)112-92(25,40-39-62(94)118)82(137)99-55(46-115)44-54-31-27-26-28-32-54)100-63(119)45-95-77(132)85(11,12)110-76(131)66(49(5)6)104-81(136)89(19,20)107-70(125)56(35-37-61(93)117)101-67(122)50(7)96-78(133)86(13,14)106-69(124)52(9)98-79(134)87(15,16)109-74(129)60-34-30-42-114(60)83(138)90(21,22)105-53(10)116/h26-28,31-32,47-52,55-60,65-66,115H,29-30,33-46H2,1-25H3,(H2,93,117)(H2,94,118)(H,95,132)(H,96,133)(H,97,135)(H,98,134)(H,99,137)(H,100,119)(H,101,122)(H,102,123)(H,103,128)(H,104,136)(H,105,116)(H,106,124)(H,107,125)(H,108,127)(H,109,129)(H,110,131)(H,111,130)(H,112,126)(H,120,121)/t50-,51-,52-,55-,56-,57-,58+,59-,60-,65-,66-,92-/m0/s1
InChIKeyNRRXBXXRKXUIFD-ZTEFGAJGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff White to Beige powder

Alamethicin Product Specification Overview


Alamethicin (CAS 27061-78-5) is a 20-residue peptaibol antibiotic produced by the fungus Trichoderma viride, characterized by its ability to form voltage-dependent ion channels in lipid bilayers via the barrel-stave mechanism [1]. Commercial preparations consist predominantly of the neutral F50 peptide fraction (F50/5 comprising approximately 75% of the mixture), containing eight α-aminoisobutyric acid (Aib) residues that enforce a stable amphipathic α-helical conformation [2]. The compound functions as a monovalent cation ionophore with molecular formula C92H150N22O25 and molecular weight 1964.3 Da .

1
Voltage-dependent ion channel biophysics & barrel-stave pore assembly studies
2
Mitochondrial uncoupling with intermediate potency; complex IV inhibition at high Pi
3
Antibacterial pore-forming activity research (native Aib-rich sequence, intact Pro-14)
4
Microsomal permeabilization in drug metabolism assays (neutral F50 major component)

Why Alamethicin Cannot Be Substituted


Alamethicin's channel-forming properties are exquisitely sensitive to specific structural features that vary substantially among peptaibols and synthetic analogs. The presence and positioning of the Pro-2 and Pro-14 kink-inducing residues critically determine channel lifetime and voltage-gating behavior [1]. Substitution of Aib residues with Leu produces analogs with drastically reduced channel lifetimes, while replacement of Pro-14 abolishes antibacterial activity [2]. Different peptaibols (trichotoxin, suzukacillin, zervamicin) exhibit distinct hemolytic activation energies, voltage thresholds, and single-channel conductance patterns that preclude functional interchangeability [3]. Commercial preparations themselves represent microheterogeneous mixtures whose biological activity depends on the specific F50/F30 composition; the neutral F50 major component displays differential sensitivity to polycation blockade compared to acidic F30 variants [4].

Structure Pro-2 and Pro-14 kink residues critically control channel lifetime and voltage gating; Aib→Leu analogs show drastically reduced channel stability.
Peptaibol class Trichotoxin, suzukacillin, and zervamicin exhibit distinct hemolytic activation energies and single-channel patterns that preclude functional interchangeability.
Composition Commercial mixtures are microheterogeneous; neutral F50 composition differs from acidic F30 variants in polycation blockade sensitivity and experimental reproducibility.

Quantitative Differentiation Evidence


Uncoupling Efficiency in Mitochondria

In mitochondrial oxidative phosphorylation assays, alamethicin exhibits intermediate uncoupling efficiency that is functionally distinct from both gramicidin A (markedly higher) and melittin (lower). At low phosphate concentration (2.5 mM), the uncoupling efficiency order is gramicidin A ≫ alamethicin > tetraacetyl melittin > melittin [1]. Notably, at high phosphate concentration (100 mM), alamethicin shows inhibitory effects targeting complex IV, whereas gramicidin A exhibits no such inhibition [1].

Uncoupling Efficiency
Reported rank
Gramicidin A ≫ Alamethicin > Tetraacetyl melittin > Melittin (low Pi, 2.5 mM)
Reported intermediate uncoupling phenotype; supports graded mitochondrial response studies
Complex IV inhibition at 100 mM Pi distinguishes alamethicin from gramicidin A
Mitochondrial bioenergetics Oxidative phosphorylation Membrane channel peptides

Antibacterial Activity vs. Aib→Leu Analogs

Natural alamethicin retains superior antibacterial activity compared to synthetic analogs in which α-aminoisobutyric acid (Aib) residues are replaced with leucine. Among all tested compounds, natural alamethicin demonstrated the highest antibacterial efficiency against Spiroplasma melliferum [1]. The Pro-14 residue was identified as critical: the Alm-dUL P14A analog showed significantly reduced activity, confirming that this structural feature is essential for pore-forming antibacterial function [1].

Antibacterial Activity
Reported comparison
Natural alamethicin showed reported highest efficiency among tested compounds against Spiroplasma melliferum; Pro-14 deletion reduced activity
Supports peptaibol structure-activity review; Pro-14 kink critical for pore-forming function
Aib→Leu synthetic analogs exhibited lower efficiency
Antimicrobial peptides Peptaibol structure-activity Spiroplasma melliferum

Channel Lifetime vs. Longibrachins

Alamethicin forms significantly more stable ion channels with longer lifetimes compared to longibrachins, which differ by a Pro-2/Ala substitution. Reduction of channel lifetimes was observed for both longibrachins LGA I and LGB II compared to alamethicin [1]. This difference is attributed to the presence of proline at position 2 in alamethicin, which provides better anchoring of the peptide monomer N-terminus at the trans-bilayer interface and improved channel stabilization [1].

Channel Lifetime
Reported comparison
Longer channel lifetimes for alamethicin vs. longibrachins (LGA I, LGB II); Pro-2→Ala substitution reduces stability
Pro-2 anchoring may support stable, long-lived channel recordings
Observed in planar lipid bilayers
Ion channel biophysics Peptaibol voltage-gating Planar lipid bilayer

Multi-State vs. Single-State Channel Conductance

Alamethicin and trichotoxin exhibit fundamentally different single-channel conductance patterns. Alamethicin produces multiple channel levels in a single experiment, indicative of recruitment of additional monomers into different multimeric-sized channels [1]. In contrast, trichotoxin displays only one single-channel conductance state in a given experiment, though an ensemble of experiments reveals a distribution of conductance levels [1]. Trichotoxin channels are primarily hexameric, whereas alamethicin channels exhibit variable oligomerization states [1].

Conductance Pattern
Reported comparison
Alamethicin: multiple channel levels per experiment; Trichotoxin: single conductance state per experiment, primarily hexameric
Multi-state pattern supports pore assembly dynamics and monomer recruitment studies
Trichotoxin cannot model conductance level transitions
Single-channel electrophysiology Peptaibol oligomerization Barrel-stave model

F50 vs. F30 Polycation Blockade Sensitivity

Natural alamethicin F50 (neutral, predominant commercial form) exhibits significantly lower sensitivity to polycation blockade compared to the acidic F30 variant. At the single-channel level, both salmon protamine and poly-L-lysine in micromolar concentrations transiently block ion permeation through channels formed by each alamethicin analogue, but the neutral Alm-F50 is blocked to a significantly lesser extent than the negatively charged Alm-F30 [1]. Blockade occurs only at cis-positive membrane voltages and is attributed to electrostatic binding at the C-terminal channel mouth [1].

Polycation Blockade
Reported comparison
Neutral Alm-F50 blocked to a significantly lesser extent than acidic Alm-F30 by protamine or poly-L-lysine
F50 composition may reduce polycation interference in ion channel assays
Blockade occurs at cis-positive voltages, electrostatic binding at C-terminal mouth
Peptaibol charge variants Ion channel pharmacology Polycation blockade

Hemolytic Activation Energy Comparison

Alamethicin, suzukacillin, trichotoxin, and melittin exhibit distinct activation energies for hemolysis, reflecting fundamental differences in their membrane-disruptive mechanisms. The activation energy for alamethicin is 62 kJ/mol, compared to 67 kJ/mol for suzukacillin A, 79 kJ/mol for trichotoxin A-40, and 49 kJ/mol for melittin [1]. These differences are correlated with conformational changes of the peptides aggregating at the membrane/water interface [1].

Hemolytic Energy
Reported metric
62 kJ/mol (alamethicin); 67 kJ/mol suzukacillin A; 79 kJ/mol trichotoxin A-40; 49 kJ/mol melittin
Distinct thermodynamic signature; functional substitution with other peptaibols may not transfer
Derived from temperature-dependent hemolysis of human erythrocytes
Membrane lytic peptides Hemolysis thermodynamics Peptaibol comparative pharmacology

Recommended Application Scenarios


Multi-State Ion Channel Biophysics

Alamethicin is the gold-standard model for studying voltage-dependent multi-state pore formation via the barrel-stave mechanism. Its ability to produce multiple channel levels in a single experiment—reflecting recruitment of additional monomers into different multimeric-sized channels—makes it uniquely suited for investigating pore assembly dynamics and conductance substate transitions [1]. This contrasts with trichotoxin, which displays only one conductance state per experiment and therefore cannot model the monomer recruitment process [1].

Mitochondrial Uncoupling with Intermediate Potency

Alamethicin provides an intermediate uncoupling efficiency that fills a critical experimental niche between the excessively potent gramicidin A and the relatively weak melittin [1]. This property makes alamethicin the preferred tool for mitochondrial studies requiring graded uncoupling effects without complete respiratory chain disruption. Additionally, alamethicin's capacity to inhibit complex IV at high phosphate concentrations provides a secondary functional handle not available with gramicidin A [1].

Antibacterial Pore-Forming Activity Studies

For antibacterial studies targeting Spiroplasma and related mollicutes, natural alamethicin (containing the native Aib-rich sequence and intact Pro-14 kink) demonstrates the highest efficiency among tested pore-formers [1]. Synthetic analogs with Aib→Leu substitutions or Pro-14 modifications show reduced activity and altered pore characteristics, making natural alamethicin essential for experiments correlating native peptaibol structure with antibacterial function [1].

Drug Metabolism Assay Membrane Permeabilization

Commercial alamethicin consisting predominantly of the neutral F50 peptide fraction (F50/5 at ~75% abundance) [1] is widely used to permeabilize microsomal membranes in drug metabolism assays, enabling access of substrates and cofactors to intraluminal enzymes. The neutral charge of F50 confers reduced sensitivity to polycation interference compared to acidic F30 variants [2], providing more reproducible assay conditions in the presence of cationic compounds.

Application
Selection Property
Validation Focus
Ion channel biophysics studies
Multi-state conductance pattern, voltage-dependent pore assembly
Pore assembly dynamics and monomer recruitment observation
Mitochondrial uncoupling studies
Intermediate uncoupling efficiency, complex IV inhibition at high Pi
Graded respiratory chain effects without complete disruption
Antibacterial pore-forming research
Native Aib-rich sequence, intact Pro-14 kink
Peptaibol structure-activity correlation in mollicute models
Drug metabolism assay permeabilization
Neutral F50 major component, reduced polycation sensitivity
Reproducible microsomal enzyme access in presence of cationic compounds

Technical Documentation Hub

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